An In-depth Technical Guide to the Mechanism of Action of (S,R,S)-Me-AHPC-amide-C3-alkyne
An In-depth Technical Guide to the Mechanism of Action of (S,R,S)-Me-AHPC-amide-C3-alkyne
For Researchers, Scientists, and Drug Development Professionals
(S,R,S)-Me-AHPC-amide-C3-alkyne is a key chemical tool in the field of targeted protein degradation. It is not a therapeutic agent with a direct mechanism of action in the traditional sense, but rather a crucial building block for the synthesis of PROteolysis TArgeting Chimeras (PROTACs) . This guide elucidates its core function as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, its role within the PROTAC framework, and the experimental protocols for its application.
The PROTAC Concept: Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from the cell. They consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination of the POI, marking it for degradation by the proteasome.
The Role of (S,R,S)-Me-AHPC-amide-C3-alkyne
(S,R,S)-Me-AHPC-amide-C3-alkyne serves as the E3 ligase-recruiting component of a PROTAC. Specifically, the (S,R,S)-Me-AHPC moiety is a derivative of VH032 , a well-characterized small molecule that binds with high affinity to the VHL E3 ligase.[1][2] The -amide-C3-alkyne portion is a chemical linker that terminates in an alkyne group. This alkyne serves as a versatile chemical handle for conjugation to a POI ligand, typically through a "click chemistry" reaction.
The core function of (S,R,S)-Me-AHPC-amide-C3-alkyne is to act as a "hook" that brings the VHL E3 ligase to a specific protein targeted by the other end of the PROTAC molecule.
Signaling Pathway: VHL-Mediated Targeted Protein Degradation
The signaling pathway initiated by a PROTAC incorporating (S,R,S)-Me-AHPC-amide-C3-alkyne is a multi-step process that culminates in the degradation of the target protein.
Figure 1: VHL-mediated targeted protein degradation pathway.
Quantitative Data
| Ligand | Target | Binding Affinity (Kd) | Assay Method |
| VH032 | VHL E3 Ligase | 185 nM | Isothermal Titration Calorimetry (ITC) |
Table 1: Binding affinity of the VHL ligand precursor.
The PROTAC molecule JWZ-5-13, which is synthesized using (S,R,S)-Me-AHPC-amide-C3-alkyne, demonstrates potent degradation of its target, CDK7.
| PROTAC | Target | DC50 | Cell Line |
| JWZ-5-13 | CDK7 | <100 nM | Jurkat, OVCAR3, SUDHL, Molt4 |
Table 2: Degradation potency of a PROTAC synthesized with (S,R,S)-Me-AHPC-amide-C3-alkyne.[3]
Experimental Protocols
5.1. VHL Binding Assay (Fluorescence Polarization)
This protocol describes a method to determine the binding affinity of VHL ligands by measuring the displacement of a fluorescently labeled probe.
Figure 2: Workflow for a Fluorescence Polarization VHL binding assay.
Methodology:
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Reagent Preparation: Prepare serial dilutions of the (S,R,S)-Me-AHPC-amide-C3-alkyne or a derived PROTAC in a suitable assay buffer. Prepare a solution of the VHL protein complex (VHL, Elongin B, and Elongin C) and a fluorescently labeled VHL ligand (e.g., FAM-labeled HIF-1α peptide) in the same buffer.
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Assay Plate Preparation: In a microplate, add the VHL protein complex and the fluorescent probe to each well.
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Compound Addition: Add the serially diluted test compound to the wells. Include controls with no compound (maximum polarization) and a known VHL inhibitor (minimum polarization).
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Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
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Measurement: Measure the fluorescence polarization of each well using a plate reader.
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Data Analysis: Plot the fluorescence polarization values against the logarithm of the test compound concentration and fit the data to a suitable binding model to determine the IC50 or Kd value.[4]
5.2. PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click chemistry" reaction to conjugate (S,R,S)-Me-AHPC-amide-C3-alkyne to an azide-functionalized POI ligand.
Figure 3: Workflow for PROTAC synthesis using CuAAC.
Methodology:
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Reactant Preparation: Dissolve equimolar amounts of (S,R,S)-Me-AHPC-amide-C3-alkyne and the azide-functionalized POI ligand in a suitable solvent such as a mixture of DMF and water.
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Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate and a copper-stabilizing ligand (e.g., TBTA or THPTA) in the reaction solvent.
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Reaction Initiation: Add the catalyst solution to the mixture of the alkyne and azide. Then, add a freshly prepared solution of a reducing agent, such as sodium ascorbate, to initiate the reaction.
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Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using an appropriate analytical technique like LC-MS or TLC until the starting materials are consumed.
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Purification: Upon completion, purify the resulting PROTAC molecule using a suitable method, typically preparative HPLC.[5][6]
Conclusion
(S,R,S)-Me-AHPC-amide-C3-alkyne is a valuable chemical entity for the development of VHL-based PROTACs. Its high-affinity VHL-binding moiety and the versatile alkyne linker enable the construction of potent and selective protein degraders for a wide range of therapeutic targets. Understanding its role within the PROTAC mechanism and the associated experimental protocols is fundamental for researchers in the field of targeted protein degradation.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel-Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
